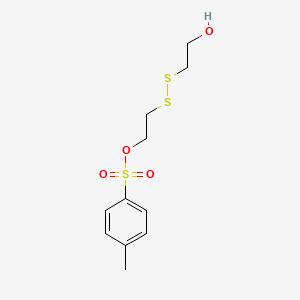
2-羟乙基二硫化物单甲苯磺酸酯
描述
2-Hydroxyethyl disulfide mono-Tosylate is a cleavable linker compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound contains both a hydroxyl (-OH) and a sulfide (-S-S-) functional group, as well as a tosylate (-OTs) group . The presence of these functional groups makes it a versatile reagent in various chemical reactions and applications.
科学研究应用
2-Hydroxyethyl disulfide mono-Tosylate has several applications in scientific research:
Chemistry: Used as a cleavable linker in the synthesis of ADCs, facilitating the attachment of drugs to antibodies.
Biology: Employed in the study of protein-protein interactions and the development of bioconjugates.
作用机制
Target of Action
The primary target of 2-Hydroxyethyl Disulfide Mono-Tosylate is in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
2-Hydroxyethyl Disulfide Mono-Tosylate acts as a cleavable linker in the formation of ADCs . The compound connects an antibody to an ADC cytotoxin . This linker is cleavable, meaning it can be broken down within the body, allowing the cytotoxic drug to be released in the vicinity of the cancer cells .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxyethyl Disulfide Mono-Tosylate are those involved in the action of ADCs . The ADCs, once attached to the cancer cells, are internalized and the cytotoxic drug is released, leading to cell death .
Result of Action
The result of the action of 2-Hydroxyethyl Disulfide Mono-Tosylate is the successful formation of ADCs . These ADCs can deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells and potentially improving the efficacy of cancer treatments .
生化分析
Biochemical Properties
The role of 2-Hydroxyethyl disulfide mono-Tosylate in biochemical reactions is primarily as a cleavable linker in the synthesis of ADCs . It interacts with antibodies and ADC cytotoxins to form ADCs . The nature of these interactions involves the formation of covalent bonds during the synthesis process .
Cellular Effects
The effects of 2-Hydroxyethyl disulfide mono-Tosylate on cells are largely determined by the ADCs it helps to form . It influences cell function by enabling the targeted delivery of cytotoxins to specific cells . This can impact cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the cytotoxin .
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxyethyl disulfide mono-Tosylate is through its role as a cleavable linker in ADCs . It enables the attachment of cytotoxins to antibodies, allowing for targeted delivery to specific cells . The cleavable nature of the linker allows for the release of the cytotoxin within the target cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl disulfide mono-Tosylate typically involves the tosylation of 2-hydroxyethyl disulfide. This process can be carried out by reacting 2-hydroxyethyl disulfide with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for 2-hydroxyethyl disulfide mono-Tosylate are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is then purified using techniques like recrystallization or column chromatography .
化学反应分析
Types of Reactions
2-Hydroxyethyl disulfide mono-Tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group (-OTs) is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction Reactions: The disulfide bond (-S-S-) can be reduced to thiols (-SH) using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to a carbonyl group (-C=O) using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the tosylate group under mild conditions.
Reduction: Reducing agents like DTT or TCEP are used under aqueous conditions.
Oxidation: Oxidizing agents like PCC are used in anhydrous conditions.
Major Products Formed
Substitution: Products include substituted ethers or thioethers.
Reduction: Products include thiols.
Oxidation: Products include aldehydes or ketones.
相似化合物的比较
Similar Compounds
Succinic anhydride: Acts as a non-cleavable ADC linker.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs.
Uniqueness
2-Hydroxyethyl disulfide mono-Tosylate is unique due to its cleavable disulfide bond, which allows for controlled release of the attached drug within the target cell. This feature enhances the specificity and efficacy of ADCs, making it a valuable tool in targeted drug delivery systems .
属性
IUPAC Name |
2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNYSBAUKADEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


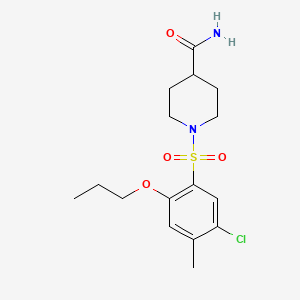
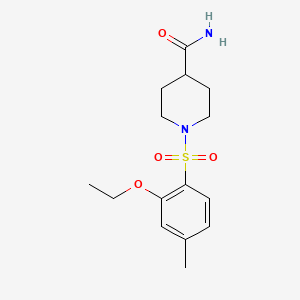
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
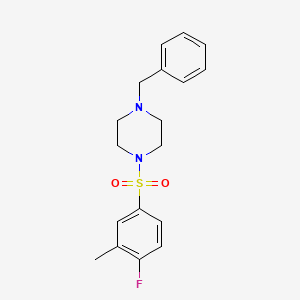
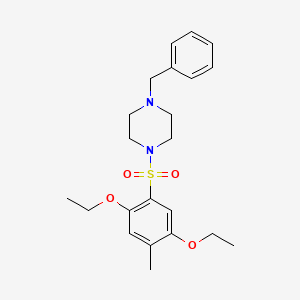

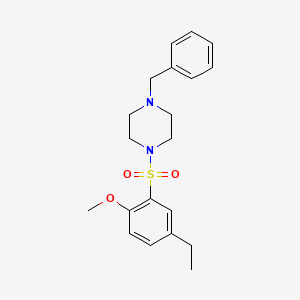
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine](/img/structure/B604886.png)
![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604887.png)
![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604889.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B604893.png)
